molecular formula C10H13N5O2 B1274075 (E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303973-87-7

(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B1274075
CAS No.: 303973-87-7
M. Wt: 235.24 g/mol
InChI Key: JTLJRBWKPRBBGP-UHFFFAOYSA-N
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Description

(E)-8-amino-7-(but-2-en-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as 8-amino-7-but-2-enylpurine-2,6-dione, is a purine derivative with potential applications in a variety of scientific fields. It is a small molecule that is structurally similar to the purine base adenine, but has an additional unsaturated double bond. This molecule has been studied for its potential in various applications, including drug synthesis and biomedical research, and is of interest to both organic chemists and biomedical researchers.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and utilization of similar purine diones, focusing on the protective group strategy for the synthesis of various substituted purine diones, are extensively studied. For example, the use of thietanyl as a protective group in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones demonstrates a novel route for synthesizing purine derivatives (Khaliullin & Shabalina, 2020).
  • Research on the structural elucidation of similar purine derivatives provides insights into their potential applications in drug development. For instance, the structural analysis of 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline reveals the purine skeleton's planarity and the morpholine ring's chair conformation, which may impact their biological interactions (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).

Potential Therapeutic Applications

  • Similar compounds have shown promise in pharmacological studies. For example, the antidepressant properties of 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione have been explored, indicating potential applications in mental health treatments (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
  • The modification of the purine core, as seen in 8-alkylamino derivatives, has been linked to cardiovascular activity, showcasing another possible therapeutic use for these compounds (Chłoń-Rzepa et al., 2004).

Properties

IUPAC Name

8-amino-7-but-2-enyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-4H,5H2,1-2H3,(H2,11,12)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLJRBWKPRBBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1N)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388139
Record name AC1MGS06
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303973-87-7
Record name AC1MGS06
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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